5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

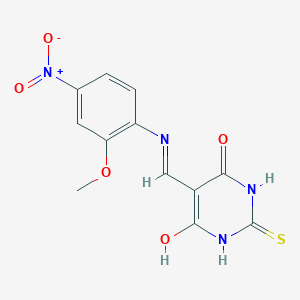

5-(((2-Methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative featuring a 2-methoxy-4-nitrophenylamino substituent at the C-5 position. Thiobarbiturates are structurally characterized by a pyrimidine-4,6-dione core with a sulfur atom replacing the oxygen at the C-2 position, enhancing their reactivity and biological activity compared to barbiturates .

Properties

IUPAC Name |

6-hydroxy-5-[(2-methoxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5S/c1-21-9-4-6(16(19)20)2-3-8(9)13-5-7-10(17)14-12(22)15-11(7)18/h2-5H,1H3,(H3,14,15,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMXOPKOZYCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thioxodihydropyrimidines, characterized by a thione group and a pyrimidine ring. Its structure can be represented as follows:

This molecular configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxodihydropyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thioxodihydropyrimidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.015 | Staphylococcus aureus |

| Compound C | 0.008 | Escherichia coli |

The most active compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Antifungal Activity

In addition to antibacterial effects, these compounds have demonstrated antifungal activity. For example, compounds were tested against various fungi, showing MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungi included Trichoderma viride, while Aspergillus fumigatus showed resistance .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes crucial for microbial survival. Molecular docking studies suggest that these compounds may inhibit bacterial cell wall synthesis by targeting MurB enzyme in E. coli and lanosterol demethylase in fungi .

Case Studies

A notable study explored the cytotoxic effects of thioxodihydropyrimidine derivatives on cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity against human tumor xenografts. For instance, one derivative showed an IC50 value indicative of strong cytotoxicity against breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | MCF-7 (Breast Cancer) |

| Compound E | 15 | HeLa (Cervical Cancer) |

| Compound F | 8 | A549 (Lung Cancer) |

Comparison with Similar Compounds

Table 1: Key Thiobarbituric Acid Derivatives and Their Characteristics

Electronic and Steric Effects

- Similar nitro-substituted analogs (e.g., 7d) exhibit cytotoxicity, suggesting this group may stabilize charge interactions in enzyme binding pockets .

- Methoxy Groups : The 2-methoxy group provides electron-donating effects, which may improve solubility compared to purely nitro-substituted derivatives. Methoxy-containing compounds (e.g., 4′e ) often show moderate melting points (~280°C), indicating stable crystalline structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.